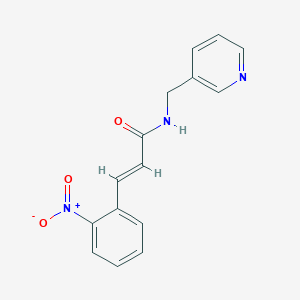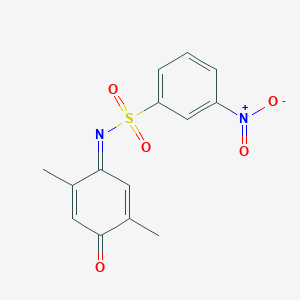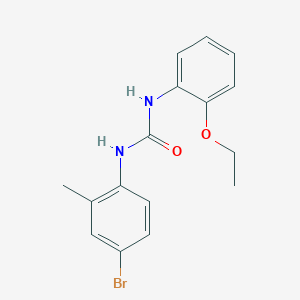![molecular formula C21H22N2O2 B5835561 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)
3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid, also known as DPP-4 inhibitor, is a class of medication used for the treatment of type 2 diabetes. This medication works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones. Incretin hormones play an important role in regulating blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, thereby improving glucose control.
Mécanisme D'action
3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid inhibitors work by inhibiting the enzyme this compound, which breaks down incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play an important role in regulating blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting this compound, this compound inhibitors increase the levels of incretin hormones, thereby improving glucose control.
Biochemical and Physiological Effects
In addition to their effects on glucose control, this compound inhibitors have been shown to have other beneficial effects on biochemical and physiological parameters. For example, this compound inhibitors have been shown to reduce inflammation by decreasing the levels of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound inhibitors have also been shown to improve endothelial function, which may have important implications for the prevention of cardiovascular disease. Finally, this compound inhibitors have been shown to reduce oxidative stress, which is a key mechanism underlying the development of diabetic complications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid inhibitors in lab experiments include their specificity for this compound, their ability to increase the levels of incretin hormones, and their well-established safety profile. However, there are also some limitations to using this compound inhibitors in lab experiments. For example, the effects of this compound inhibitors on glucose control may be confounded by changes in food intake and body weight. In addition, the effects of this compound inhibitors on other physiological parameters may be influenced by factors such as age, sex, and comorbidities.
Orientations Futures
There are several areas of future research that could be pursued with regard to 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid inhibitors. One area of interest is the potential role of this compound inhibitors in the prevention of cardiovascular disease. Although some studies have suggested that this compound inhibitors may have cardiovascular benefits, the evidence is not yet conclusive. Another area of interest is the potential use of this compound inhibitors in combination with other medications for the treatment of type 2 diabetes. Finally, there is a need for further research to elucidate the mechanisms underlying the beneficial effects of this compound inhibitors on biochemical and physiological parameters.
Méthodes De Synthèse
The synthesis of 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid inhibitors involves several steps, including the preparation of the pyrrole ring, the introduction of the phenyl and dimethylamino groups, and the coupling of the propanoic acid moiety. The most commonly used method for the synthesis of this compound inhibitors is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst.
Applications De Recherche Scientifique
3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid inhibitors have been extensively studied in clinical trials and have been shown to be effective in improving glycemic control in patients with type 2 diabetes. In addition, this compound inhibitors have been shown to have other beneficial effects, such as reducing inflammation, improving endothelial function, and reducing oxidative stress. These effects may have important implications for the prevention of cardiovascular disease, which is a major cause of morbidity and mortality in patients with type 2 diabetes.
Propriétés
IUPAC Name |
3-[1-[4-(dimethylamino)phenyl]-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-22(2)17-8-10-18(11-9-17)23-19(13-15-21(24)25)12-14-20(23)16-6-4-3-5-7-16/h3-12,14H,13,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKWDZFHTXFUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)


![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)


